molecular formula C15H20ClNO5S B5006743 4-[3-(4-Chlorophenyl)sulfanylpropyl]morpholine;oxalic acid

4-[3-(4-Chlorophenyl)sulfanylpropyl]morpholine;oxalic acid

Cat. No.: B5006743
M. Wt: 361.8 g/mol
InChI Key: IUGCDMFKXFKQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Chlorophenyl)sulfanylpropyl]morpholine;oxalic acid is a chemical compound that combines a morpholine ring with a chlorophenyl group via a sulfanylpropyl linker, and is complexed with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Chlorophenyl)sulfanylpropyl]morpholine typically involves the following steps:

    Formation of the sulfanylpropyl intermediate: This can be achieved by reacting 4-chlorothiophenol with 3-chloropropanol in the presence of a base such as sodium hydroxide.

    Coupling with morpholine: The sulfanylpropyl intermediate is then reacted with morpholine under reflux conditions to form the desired product.

    Complexation with oxalic acid: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Chlorophenyl)sulfanylpropyl]morpholine undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Amines, thiols, sodium hydroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Reduced forms of the compound with modified functional groups.

Scientific Research Applications

4-[3-(4-Chlorophenyl)sulfanylpropyl]morpholine;oxalic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of sulfanylpropyl and morpholine derivatives on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[3-(4-Chlorophenyl)sulfanylpropyl]morpholine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors that are sensitive to sulfanylpropyl and morpholine derivatives.

    Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propanoic acid: Shares the chlorophenyl group but lacks the morpholine and sulfanylpropyl components.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a similar aromatic structure but with different functional groups.

Uniqueness

4-[3-(4-Chlorophenyl)sulfanylpropyl]morpholine;oxalic acid is unique due to its combination of a morpholine ring, a chlorophenyl group, and a sulfanylpropyl linker, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)sulfanylpropyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNOS.C2H2O4/c14-12-2-4-13(5-3-12)17-11-1-6-15-7-9-16-10-8-15;3-1(4)2(5)6/h2-5H,1,6-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGCDMFKXFKQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCSC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.